molecular formula C9H11N5S B1483961 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2092480-90-3

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No. B1483961
CAS RN: 2092480-90-3
M. Wt: 221.28 g/mol
InChI Key: BJTRSMJVHQFZGN-UHFFFAOYSA-N
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Description

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide (2-AAPA) is a potent organic compound that has been studied for its various applications in laboratory experiments. 2-AAPA is a derivative of pyrazole, which is a five-membered heterocyclic compound. It is a colorless, odorless, and water-soluble compound that has a molecular weight of 279.37 g/mol. 2-AAPA has been studied for its effects on biochemical and physiological processes, as well as its potential applications in scientific research.

Scientific Research Applications

Antitumor Evaluation and Synthesis of Heterocyclic Compounds

One significant application of compounds structurally related to 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide is in the synthesis and evaluation of heterocyclic compounds for antitumor activities. For instance, the synthesis of various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, and pyrimidine, from compounds like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, has shown significant inhibitory effects against different human cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).

Antidepressant Activity

Compounds related to this compound have also been synthesized and evaluated for their antidepressant activity. For example, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides exhibited significant antidepressant effects in various tests, such as force swimming and tail suspension tests, comparable to standard antidepressant medications (Mathew et al., 2014).

Enzyme Inhibitory Activity and Molecular Docking Analysis

Another research application is in the field of enzyme inhibition and molecular docking. Pyrazole derivatives containing thiophene, like 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, have been evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Molecular docking studies have provided insights into their potential as enzyme inhibitors, showing significant interactions at the enzyme active sites (Cetin et al., 2021).

Antimicrobial and Anti-Inflammatory Studies

Thiophene-based derivatives related to this compound have been studied for their anti-inflammatory and antimicrobial activities. Compounds such as 5-(1-Aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles have shown promising results in enzyme-based assays for anti-inflammatory and antibacterial potency (Kumbar et al., 2018).

properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c10-8(11)5-14-9(12)4-6(13-14)7-2-1-3-15-7/h1-4H,5,12H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTRSMJVHQFZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)N)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
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2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
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2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
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2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
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2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide

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